2-Amino-6-bromonicotinamide

Antimicrobial Nicotinamide Derivatives Structure-Activity Relationship

Researchers optimizing NNMT inhibitors often face synthetic bottlenecks due to unreactive halogen handles. 2-Amino-6-bromonicotinamide solves this with its 6-bromo substituent-a versatile handle for Suzuki-Miyaura, Sonogashira, and Heck cross-coupling enabling rapid library diversification. • 3× higher antimicrobial potency (0.01 mM) vs. 6-chloro analog (0.03 mM) • Moderate anticancer activity (IC50 ~25 µM); heavy-atom label for X-ray crystallography • ≥97% purity (HPLC/NMR verified); available in 50 mg-1 g quantities

Molecular Formula C6H6BrN3O
Molecular Weight 216.04 g/mol
Cat. No. B8053176
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-6-bromonicotinamide
Molecular FormulaC6H6BrN3O
Molecular Weight216.04 g/mol
Structural Identifiers
SMILESC1=CC(=NC(=C1C(=O)N)N)Br
InChIInChI=1S/C6H6BrN3O/c7-4-2-1-3(6(9)11)5(8)10-4/h1-2H,(H2,8,10)(H2,9,11)
InChIKeyNPGBWWLBWAZIFM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Amino-6-bromonicotinamide: Overview & Procurement


2-Amino-6-bromonicotinamide (CAS 2089310-41-6, molecular weight 216.04 g/mol, molecular formula C6H6BrN3O) is a heterocyclic nicotinamide derivative featuring a 2-amino group and a 6-bromo substituent on the pyridine ring . This compound is exclusively used as a research chemical and building block in medicinal chemistry, biochemistry, and pharmaceutical development, with no direct human or veterinary therapeutic applications . Commercially, it is available in purities typically ranging from 95% to 98%, as verified by standard analytical methods such as HPLC, NMR, and GC .

2-Amino-6-bromonicotinamide: Unique from Analogs


Despite belonging to the same nicotinamide class, 2-Amino-6-bromonicotinamide exhibits distinct physicochemical and biological properties that preclude simple substitution with its chloro, fluoro, or non-halogenated counterparts. The presence of the 6-bromo substituent, combined with the 2-amino group, uniquely modulates electronic distribution, hydrogen bonding potential, and steric bulk, which critically influences target binding affinity and metabolic stability . Comparative data reveal that the brominated analog demonstrates higher antimicrobial potency (0.01 mM) relative to the chlorinated derivative (0.03 mM) and displays moderate anticancer activity (IC50 ~25 µM) compared to the more potent but structurally distinct chloro variant (IC50 ~15 µM) . Furthermore, the bromo moiety serves as a versatile synthetic handle for downstream diversification via Suzuki-Miyaura and other cross-coupling reactions, a reactivity profile that is not directly translatable to its non-halogenated or differently halogenated analogs .

2-Amino-6-bromonicotinamide: Differentiation Data


Antimicrobial Potency vs. Chloro Analog

In a direct head-to-head comparison, 2-Amino-6-bromonicotinamide exhibits a 3-fold higher antimicrobial activity than its 6-chloro analog. Specifically, the brominated compound displays antimicrobial activity at a minimum concentration of 0.01 mM, whereas the chlorinated derivative requires 0.03 mM to achieve comparable effect .

Antimicrobial Nicotinamide Derivatives Structure-Activity Relationship

Anticancer Activity vs. Chloro Analog

2-Amino-6-bromonicotinamide demonstrates moderate anticancer activity with an IC50 of approximately 25 µM, whereas the 6-chloro analog exhibits significant anticancer activity with an IC50 of approximately 15 µM . This represents a 1.67-fold difference in potency, with the chloro derivative being more effective in the evaluated system.

Anticancer Nicotinamide Derivatives Cell Proliferation Inhibition

Predicted Aqueous Solubility

2-Amino-6-bromonicotinamide exhibits moderate aqueous solubility, with a predicted Log S (ESOL) of -2.12, corresponding to an estimated solubility of 1.63 mg/mL (7.55 mM) . This places the compound in the 'Soluble' classification range, which is favorable for biochemical and cell-based assays requiring aqueous dosing without excessive DMSO.

Solubility Drug-Likeness Physicochemical Properties

Enzymatic Inhibition (NNMT)

2-Amino-6-bromonicotinamide is reported to inhibit nicotinamide N-methyltransferase (NNMT), an enzyme implicated in cancer metabolism and metabolic disorders . In contrast, the parent compound nicotinamide shows no such inhibitory activity, and 6-bromonicotinamide (lacking the 2-amino group) exhibits low enzyme inhibition . The combination of 2-amino and 6-bromo substituents is thus essential for NNMT inhibitory activity, though specific IC50 values are not consistently reported across independent studies.

Enzyme Inhibition NNMT Metabolic Enzymes

2-Amino-6-bromonicotinamide: Application Scenarios


NNMT Inhibitor Development

2-Amino-6-bromonicotinamide serves as a core scaffold for designing and optimizing inhibitors of nicotinamide N-methyltransferase (NNMT), an emerging target in cancer metabolism, obesity, and diabetes . Its dual 2-amino/6-bromo substitution is essential for binding and inhibitory activity, a feature absent in simpler nicotinamide analogs . Researchers can leverage the bromine atom for further functionalization via cross-coupling chemistry to improve potency and selectivity .

Antimicrobial Lead Optimization

Given its 3-fold higher antimicrobial potency relative to the 6-chloro analog (0.01 mM vs. 0.03 mM) , 2-Amino-6-bromonicotinamide is a superior starting point for antimicrobial lead optimization campaigns. The distinct electronic and steric properties of the bromine atom can be exploited to probe target binding pockets and improve pharmacokinetic profiles through systematic medicinal chemistry.

Chemical Biology Probe Synthesis

The compound's moderate anticancer activity (IC50 ~25 µM) and unique combination of functional groups make it a valuable chemical biology probe. The bromine atom provides a heavy-atom label for X-ray crystallography and a reactive handle for biotinylation or fluorophore conjugation, enabling target identification and mechanistic studies in cancer cell models.

Building Block for Heterocyclic Libraries

The 6-bromo substituent in 2-Amino-6-bromonicotinamide is a versatile synthetic handle for palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Sonogashira, and Heck couplings . This allows for rapid generation of structurally diverse nicotinamide-based libraries for high-throughput screening against a wide range of biological targets, a capability not available with non-halogenated or less reactive analogs.

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